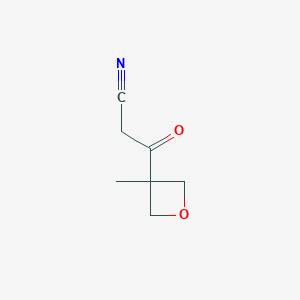
3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile
Description
3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile is a chemical compound with the molecular formula C7H9NO2. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a nitrile group. The compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-(3-methyloxetan-3-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H9NO2/c1-7(4-10-5-7)6(9)2-3-8/h2,4-5H2,1H3 |
InChI Key |
XOYSLYZLEDUURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile typically involves the reaction of 3-methyloxetan-3-yl methanol with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction to facilitate the formation of the oxetane ring and the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted oxetane derivatives with various functional groups.
Scientific Research Applications
3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: A related compound with a hydroxyl group instead of a nitrile group.
3-Methyloxetan-3-yl methanol: Another similar compound with a methanol group.
Uniqueness
3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile is unique due to the presence of both an oxetane ring and a nitrile group, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile compound for synthetic and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


